tert-butyl 4-[(6-chloropyridazin-3-yl)methyl]-1,4-diazepane-1-carboxylate
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Overview
Description
tert-Butyl 4-[(6-chloropyridazin-3-yl)methyl]-1,4-diazepane-1-carboxylate: is a chemical compound that belongs to the class of diazepanes It is characterized by the presence of a tert-butyl group, a chloropyridazinyl moiety, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(6-chloropyridazin-3-yl)methyl]-1,4-diazepane-1-carboxylate typically involves the reaction of 6-chloropyridazine with a suitable diazepane derivative. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-[(6-chloropyridazin-3-yl)methyl]-1,4-diazepane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the chloropyridazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst, such as manganese dioxide, under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as triethylamine, under reflux conditions.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted diazepane derivatives with various functional groups.
Scientific Research Applications
Chemistry: tert-Butyl 4-[(6-chloropyridazin-3-yl)methyl]-1,4-diazepane-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules
Biology: In biological research, this compound is investigated for its potential as a ligand in receptor studies. It may interact with specific biological targets, providing insights into receptor-ligand interactions and aiding in the design of new therapeutic agents.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders. Its structural features make it a candidate for the development of novel pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties enable its use in the formulation of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(6-chloropyridazin-3-yl)methyl]-1,4-diazepane-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved in its mechanism of action include signal transduction pathways, where the compound influences cellular responses by altering the activity of key signaling molecules.
Comparison with Similar Compounds
- tert-Butyl 4-[(6-chloropyridazin-3-yl)methyl]piperazine-1-carboxylate
- tert-Butyl (6-chloropyridazin-3-yl)carbamate
- tert-Butyl 4-(6-chloropyridazin-3-yl)methylaminoazepane-1-carboxylate
Comparison: tert-Butyl 4-[(6-chloropyridazin-3-yl)methyl]-1,4-diazepane-1-carboxylate is unique due to its diazepane ring structure, which distinguishes it from similar compounds that may contain piperazine or piperidine rings. This structural difference can influence the compound’s chemical reactivity, biological activity, and potential applications. For example, the diazepane ring may confer different binding affinities to biological targets compared to piperazine or piperidine analogs, leading to variations in pharmacological profiles and therapeutic potential.
Properties
CAS No. |
1700334-55-9 |
---|---|
Molecular Formula |
C15H23ClN4O2 |
Molecular Weight |
326.8 |
Purity |
0 |
Origin of Product |
United States |
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